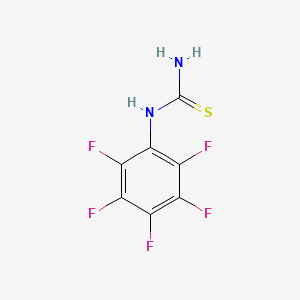

1-Pentafluorophenyl-2-thiourea

描述

1-Pentafluorophenyl-2-thiourea is an organic compound with the chemical formula C7H3F5N2S. It is a white crystalline solid with a distinctive odor and a melting point of approximately 156-158°C . This compound is soluble in organic solvents such as alcohols and ketones and is known for its stability under standard conditions. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including catalysis and material science .

准备方法

The synthesis of 1-Pentafluorophenyl-2-thiourea typically involves the reaction of isocyanate with perfluoroaniline in an appropriate solvent . One common method is to react isocyanate with perfluoroaniline, followed by the formation of nickel complexes . This method is relatively straightforward and can be performed under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product .

化学反应分析

1-Pentafluorophenyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

The applications of 1-Pentafluorophenyl-2-thiourea are related to its use as a reagent in chemical synthesis and analysis, as well as its potential environmental impact as a chiral pollutant.

Scientific Research Applications

- Amide Library Formation: Pentafluorophenyl (PFP) esters are utilized as activated intermediates in the creation of amides, which play a significant role in biological and chemical applications . An improved method involves preparing an activated carboxylic acid as the PFP ester using pentafluorophenyl trifluoroacetate (PFP-TFA) in the presence of polyvinylpyridine and poly-DMAP (poly-4-dimethlyaminopyridine) as a catalyst . The method can also be applied to couple the activated ester with a nucleophile, such as amines and thiols, in the presence of polymeric reagents and catalysts for preparing carboxamides and carboxamide libraries .

- Organocatalysis: Thioureas, including Takemoto-type thioureas, are used as hydrogen-bonding organocatalysts in enantioselective organocatalysis, considered a sustainable chemical innovation . They facilitate the preparation of chiral materials and stereoselective ring-opening polymerization for biodegradable polymers .

- Chirality Sensing: Takemoto-type thioureas can be detected using porphyrin-based chemosensing . Their supramolecular binding to zinc porphyrins can be studied using UV-Vis and circular dichroism (CD) spectroscopy, computational analysis, and single-crystal X-ray diffraction . The binding event induces a CD signal in the Soret band region of the porphyrin hosts, which is crucial for chirality sensing .

- Column Chromatography: Phenyl-Sepharose columns can be used in chromatography to study the properties of enzymes such as acetylcholinesterase .

- Environmental Research: Thiourea derivatives are considered emerging chiral pollutants, so their ecotoxicological evaluation is essential . Studies include assessing their cytotoxic effects and environmental safety .

Data Table: PFP Activation Reaction Conditions

| Entry | Reaction Condition | Result |

|---|---|---|

| 1 | 10 mmol pyridine, 2.5 ml DMF | Completed in 2 h |

| 2 | 10 mmol pyridine, 2.5 ml THF | Completed in 2 h |

| 3 | 10 mmol polymer-pyridine, DMF | Completed in 2 h |

| 4 | 10 mmol polymer-pyridine, 0.4 mmol polymer-DMAP, THF | Less than 10% |

| 5 | 10 mmol polymer-pyridine, 0.4 mmol polymer-DMAP, THF/CH2Cl2(1:1) | Less than 30% |

| 6 | 10 mmol polymer-pyridine, 0.4 mmol polymer-DMAP, THF/CH3CN(1:1) | Completed overnight |

In all six reactions, 2 mmol 3,4-dimethylbenzoic acid is reacted with 10 mmol pentafluorophenyl trifluoroacetate .

Case Studies

- Thiourea Organocatalysts as Emerging Chiral Pollutants: The cytotoxic effect was revealed for a 3,5-bis(trifluoromethyl)phenyl thiourea derivative that raised a reasonable concern about its potential harm . The results of an ecotoxicological evaluation of thioureas were based on the Vibrio fischeri bioluminescence inhibition test .

- Synthesis of N-(1,2-diphenylethyl)nicotinamide: The anticholinergic agent N-(1,2-diphenylethyl)nicotinamide can be prepared using the method of generating a PFP ester with pentafluorophenyl diphenylphosphinate (PFP-DPP)/dimethyl formamide (DMF) in the presence of a resin and then treating this ester with an amine and a suitable base .

- Environmental Impact of Thiourea Organocatalysts: Takemoto’s catalyst 1d has been mentioned in 406 documents, including 44 patents, emphasizing its prominence also for commercial applications . The environmental safety of organocatalysts is currently scarce .

作用机制

The mechanism of action of 1-Pentafluorophenyl-2-thiourea involves its interaction with various molecular targets. In biological systems, thiourea derivatives are known to inhibit enzymes such as peroxidase, affecting thyroid hormone synthesis . This inhibition leads to reduced thyroxine production and subsequent physiological effects. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a versatile tool in organic synthesis .

相似化合物的比较

1-Pentafluorophenyl-2-thiourea can be compared with other thiourea derivatives, such as:

Thiourea (SC(NH2)2): A simpler compound with similar reactivity but different applications.

N-Phenylthiourea: Another derivative with distinct biological activities and uses.

N,N’-Diphenylthiourea: Known for its applications in rubber vulcanization and as a corrosion inhibitor.

This compound stands out due to its pentafluorophenyl group, which imparts unique chemical properties and reactivity, making it valuable in specialized applications .

生物活性

1-Pentafluorophenyl-2-thiourea (PFPTU) is a thiourea derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of PFPTU, including its mechanisms of action, pharmacokinetics, and various therapeutic potentials.

This compound is characterized by the presence of a pentafluorophenyl group attached to a thiourea moiety. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

Target of Action

PFPTU primarily interacts with various biological pathways by acting as an antioxidant and modulating enzyme activities. Thiourea derivatives are known to inhibit phosphoglycerate dehydrogenase (PHGDH), which plays a crucial role in serine biosynthesis.

Biochemical Pathways

PFPTU exhibits significant effects on several biochemical pathways:

- Antioxidant Activity : Thiourea compounds are recognized for their ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Enzyme Inhibition : PFPTU has been shown to inhibit key enzymes involved in metabolic pathways, including those linked to cancer progression and inflammation .

Pharmacokinetics

Research indicates that PFPTU is well absorbed when administered orally, with a significant portion excreted unchanged via the kidneys. This pharmacokinetic profile suggests that PFPTU could be effective in systemic applications.

Anticancer Activity

PFPTU and its derivatives have demonstrated promising anticancer properties. Studies report IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating substantial cytotoxic effects. For example, PFPTU has shown efficacy against human leukemia cells with IC50 values as low as 1.50 µM . The compound appears to induce apoptosis in cancer cells, disrupting normal cell cycle progression and leading to increased cell death.

Antibacterial Properties

Thiourea derivatives, including PFPTU, exhibit antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 1 µg/mL against resistant bacterial strains . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Anti-inflammatory Effects

PFPTU has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of PFPTU:

- A study demonstrated that PFPTU effectively reduced cell viability in breast cancer cell lines (MCF-7), showing significant alterations in cell morphology and viability upon treatment .

- Another investigation focused on the compound's ability to modulate enzyme activities linked to metabolic disorders, showcasing its potential therapeutic applications in conditions such as diabetes and obesity.

Summary Table of Biological Activities

| Activity | IC50/MIC Values | Notes |

|---|---|---|

| Anticancer | 1.50 - 20 µM | Effective against leukemia and solid tumors |

| Antibacterial | 1 µg/mL | Active against resistant strains |

| Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines |

| Antioxidant | N/A | Scavenges free radicals |

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHDLIKBWNPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379762 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-60-6 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 715-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。